5-Bromo-3-nitro-thiophene-2-carbaldehyde
Description
5-Bromo-3-nitro-thiophene-2-carbaldehyde is a halogenated and nitro-functionalized thiophene derivative. The bromine and nitro groups at positions 5 and 3, respectively, confer electron-withdrawing effects, influencing reactivity and electronic properties. The aldehyde group at position 2 serves as a versatile site for further functionalization, such as condensation or cross-coupling reactions .
Properties
IUPAC Name |
5-bromo-3-nitrothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO3S/c6-5-1-3(7(9)10)4(2-8)11-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMGDUAANSGEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-3-nitro-thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom, a nitro group, and an aldehyde functional group attached to a thiophene ring. Its chemical structure can be represented as follows:
This unique arrangement contributes to its reactivity and biological activity.
The biological activity of nitro-containing compounds, such as this compound, is often attributed to their ability to undergo reduction within biological systems. This reduction leads to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA. The proposed mechanism involves:
- Reduction of Nitro Group : The nitro group is reduced to form nitroso or hydroxylamine derivatives.
- Covalent Binding : These intermediates can bind covalently to DNA, leading to strand breaks and ultimately cell death.
- Antimicrobial Activity : The compound has shown potential against various pathogens by disrupting their cellular processes through similar mechanisms observed in established antibiotics like metronidazole .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. For instance, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against common pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound may serve as a lead for developing new antibacterial agents.
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. In vitro studies have shown it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
These findings suggest that further exploration into its mechanism of action could reveal pathways for targeted cancer therapies.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of several nitrothiophenes, including this compound, against multi-drug resistant strains of Mycobacterium tuberculosis. The compound demonstrated a promising MIC value of 0.78 µM, indicating strong potential as an antitubercular agent .
- Anticancer Mechanisms : Another investigation focused on the effects of the compound on apoptosis in cancer cells. Results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), promoting apoptotic pathways in MCF-7 cells .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Influence :
- Electron-Withdrawing Groups (EWGs) : The nitro group (in 5-Bromo-3-nitro-thiophene-2-carbaldehyde) is a stronger EWG than bromine, increasing electrophilicity at the aldehyde position compared to bromo-only analogs like 5-Bromo-2-thiophenecarboxaldehyde . This enhances reactivity in nucleophilic additions or condensations.
- Alkyl Chains : Compounds like 5-Bromo-4-butylthiophene-2-carbaldehyde exhibit higher hydrophobicity and boiling points (predicted: 309.3±42.0°C) due to the butyl group, contrasting with the polar nitro group’s impact on solubility .
Physical and Spectral Properties
- Melting Points : Brominated derivatives (e.g., compound 3 in ) exhibit higher melting points (124–126°C) due to increased molecular symmetry and halogen interactions . Nitro-substituted analogs may show even higher melting points due to stronger dipole-dipole interactions.
- Spectroscopic Data: ¹H-NMR: Aldehyde protons in analogs resonate at δ 9.82–10.03, characteristic of thiophene carbaldehydes . FT-IR: Aldehyde C=O stretches appear at ~1670–1830 cm⁻¹, while nitro groups (if present) show strong NO₂ stretches near 1500–1350 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
